molecular formula C5H14N2O B8352115 1-Hydrazino-3-methyl-2-butanol

1-Hydrazino-3-methyl-2-butanol

Cat. No.: B8352115
M. Wt: 118.18 g/mol
InChI Key: GWRDNCRSWNPPEP-UHFFFAOYSA-N
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Description

1-Hydrazino-3-methyl-2-butanol is a secondary alcohol derivative featuring a hydrazine (-NH-NH₂) substituent at the 1-position and a methyl group at the 3-position of a four-carbon chain.

Properties

Molecular Formula

C5H14N2O

Molecular Weight

118.18 g/mol

IUPAC Name

1-hydrazinyl-3-methylbutan-2-ol

InChI

InChI=1S/C5H14N2O/c1-4(2)5(8)3-7-6/h4-5,7-8H,3,6H2,1-2H3

InChI Key

GWRDNCRSWNPPEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CNN)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be drawn to compounds with analogous functional groups or synthetic pathways:

(i) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Functional Groups : Hydroxyl (-OH) and amide (-CONH-) groups.
  • Synthesis: Prepared via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol, an amino alcohol .
  • Applications : Acts as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization.
  • Contrast with 1-Hydrazino-3-methyl-2-butanol: The hydrazine group in this compound may enable stronger metal coordination compared to the amide group in ’s compound. Hydrazine derivatives are typically more reactive in redox reactions than amides, suggesting divergent applications in catalysis or pharmaceuticals.

(ii) Arzanol ()

  • Functional Groups: Multiple hydroxyl (-OH), acetyl, and prenyl groups in a complex phenolic structure .
  • Applications : Potent mPGES-1 inhibitor with anti-inflammatory and antimicrobial properties .
  • Contrast with this compound: Arzanol’s bioactivity stems from its polycyclic aromatic system, whereas this compound’s simpler structure may limit direct pharmacological relevance. The hydrazine group in the latter could impart nucleophilic reactivity, unlike Arzanol’s electrophilic phenolic motifs.

Data Table: Structural and Functional Comparison

Compound Functional Groups Synthesis Method Key Applications References
This compound Hydrazine, hydroxyl Not reported in evidence Hypothesized: Ligand, pharmaceutical precursor N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxyl, amide Reaction of 3-methylbenzoyl acid/chloride with amino alcohol Metal-catalyzed C–H functionalization
Arzanol Phenolic, acetyl, prenyl Multicomponent Carpa-Betti synthesis Anti-inflammatory, antimicrobial

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